

# Cost-effectiveness analysis of etoricoxib versus other coxibs in research settings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Etoricoxib |           |
| Cat. No.:            | B1671761   | Get Quote |

## Etoricoxib vs. Other Coxibs: A Cost-Effectiveness Analysis in Research Settings

For researchers, scientists, and drug development professionals, understanding the economic viability of a drug is as crucial as its clinical efficacy. This guide provides an objective comparison of the cost-effectiveness of **etoricoxib** against other selective COX-2 inhibitors (coxibs), supported by experimental data from various research settings.

### **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from comparative studies of **etoricoxib** and celecoxib. The data is primarily derived from economic models evaluating the treatments for inflammatory conditions such as ankylosing spondylitis (AS).



| Outcome<br>Measure                                      | Etoricoxi<br>b              | Celecoxib                | Comparat<br>or<br>NSAIDs<br>(Naproxe<br>n,<br>Diclofena<br>c) | Time<br>Horizon | Study<br>Populatio<br>n                                  | Key<br>Findings                                                                                      |
|---------------------------------------------------------|-----------------------------|--------------------------|---------------------------------------------------------------|-----------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Quality-<br>Adjusted<br>Life Years<br>(QALYs)<br>Gained | ~0.4 more<br>QALYs          | Lower than<br>Etoricoxib | Lower than<br>Etoricoxib                                      | 30 years        | Ankylosing<br>Spondylitis                                | Etoricoxib was associated with the greatest QALY gains over a long-term horizon.[1] [2][3]           |
| Cost<br>Savings<br>(vs.<br>Celecoxib)                   | £13,620<br>(2007<br>values) | -                        | -                                                             | 30 years        | Ankylosing<br>Spondylitis<br>(UK NHS<br>perspective<br>) | Etoricoxib is expected to save a significant amount compared to celecoxib over a 30- year period.[1] |
| Probability of being the most cost- effective treatment | >95%                        | Lower than<br>Etoricoxib | Naproxen is most cost-saving at 1 year                        | 5+ years        | Ankylosing<br>Spondylitis<br>(Norway)                    | There is a high probability that etoricoxib is the most cost-effective                               |



|                                              |                    |                                                      |          |                                   | option for a<br>willingness<br>-to-pay of<br>200,000<br>Norwegian<br>krones per<br>QALY.[2][3] |
|----------------------------------------------|--------------------|------------------------------------------------------|----------|-----------------------------------|------------------------------------------------------------------------------------------------|
| Cost-<br>Effectivene<br>ss (vs.<br>nsNSAIDs) | Cost-<br>effective | Not the primary focus of these - direct compariso ns | 52 weeks | Ankylosing<br>Spondylitis<br>(UK) | Etoricoxib was found to be a cost- effective therapy compared to non- selective NSAIDs.[4]     |

#### **Experimental Protocols**

The cost-effectiveness of **etoricoxib** and other coxibs is typically evaluated using decision-analytic models, most commonly Markov state-transition models. These models simulate the progression of a hypothetical cohort of patients with a specific condition (e.g., ankylosing spondylitis, osteoarthritis) over an extended period.[2][3]

A common methodological approach involves the following steps:

- Model Structure: A Markov model is constructed with various health states that a patient can transition between over time. These states can include initial treatment with a specific drug (e.g., etoricoxib, celecoxib), switching to an alternative treatment due to lack of efficacy or adverse events, experiencing a clinical event (e.g., gastrointestinal bleed, cardiovascular event), and death.[2]
- Data Inputs: The model is populated with data from a variety of sources:



- Clinical Efficacy: Data on the effectiveness of each drug in managing disease symptoms and improving patient function are derived from randomized controlled trials (RCTs).[1][2]
- Safety Profiles: The probabilities of experiencing adverse events (both gastrointestinal and cardiovascular) are obtained from meta-analyses of clinical trials and observational studies.
- Resource Utilization and Costs: Information on drug acquisition costs, costs associated with managing adverse events, and other healthcare resource use are sourced from national databases and expert opinion.[1]
- Utilities: Health-related quality of life values (utilities) associated with different health states are used to calculate Quality-Adjusted Life Years (QALYs).
- Analysis: The model simulates the patient cohort's journey through the different health states
  over a defined time horizon (often several years to a lifetime). The total costs and QALYs for
  each treatment strategy are calculated.
- Cost-Effectiveness Calculation: The primary outcome is often the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per additional QALY gained when comparing one treatment to another.
- Sensitivity Analysis: To account for uncertainty in the input parameters, probabilistic sensitivity analyses are conducted to assess the robustness of the model's conclusions.[4]

## Visualizations COX-2 Signaling Pathway in Inflammation





Click to download full resolution via product page

Caption: Simplified COX-2 signaling pathway in inflammation.



#### **Experimental Workflow for Cost-Effectiveness Analysis**



Click to download full resolution via product page

Caption: Generalized workflow of a cost-effectiveness analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cost effectiveness of etoricoxib versus celecoxib and non-selective NSAIDS in the treatment of ankylosing spondylitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness Evaluation of Etoricoxib versus Celecoxib and Nonselective NSAIDs in the Treatment of Ankylosing Spondylitis in Norway PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Cost-effectiveness analysis of etoricoxib versus other coxibs in research settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671761#cost-effectiveness-analysis-of-etoricoxib-versus-other-coxibs-in-research-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com